XLogP Differentiates Hydrophilic-Lipophilic Balance from Non-PEGylated Bis-Benzyl Phosphates
Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exhibits a computed XLogP of 0.5, reflecting its balanced amphiphilic character imparted by the dual PEG5 chains [1]. In contrast, dibenzyl phosphate (CAS 1623-08-1), a non-PEGylated bis-aryl phosphate ester, has a reported LogP of approximately 2.17 . The lower XLogP (Δ > 1.6 log units) of the target compound indicates substantially greater hydrophilicity and aqueous compatibility, which is critical for applications requiring water-dispersible phosphate esters without additional co-solvents.
| Evidence Dimension | Partition coefficient (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 0.5 |
| Comparator Or Baseline | Dibenzyl phosphate (CAS 1623-08-1); LogP = 2.17 |
| Quantified Difference | Δ XLogP = -1.67 (target is more hydrophilic by >1.6 log units) |
| Conditions | Computed values (BaseChem for target; ChemSrc for dibenzyl phosphate) |
Why This Matters
Procurement teams selecting a phosphate ester for aqueous-phase formulations should prioritize this compound over dibenzyl phosphate when low logP and high water compatibility are required.
- [1] BaseChem. Bis[1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl] hydrogen phosphate. Computed XLogP = 0.5. http://www.basechem.org/chemical/98072-05-0 View Source
